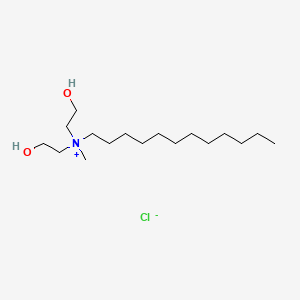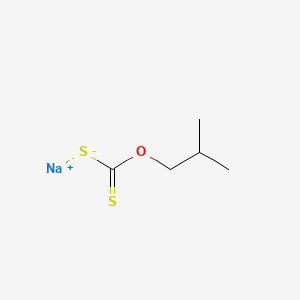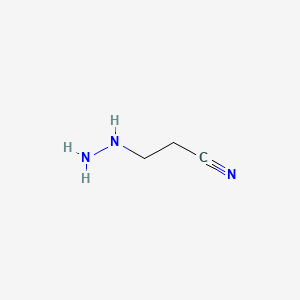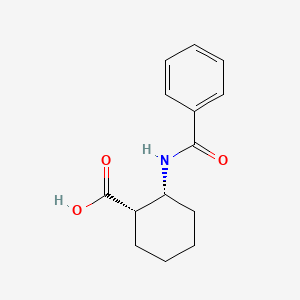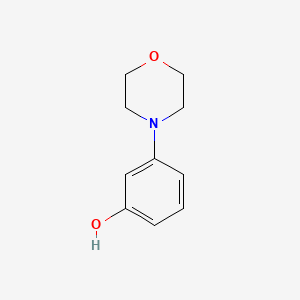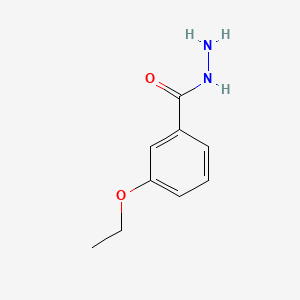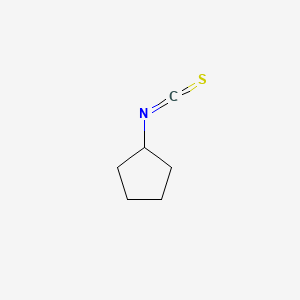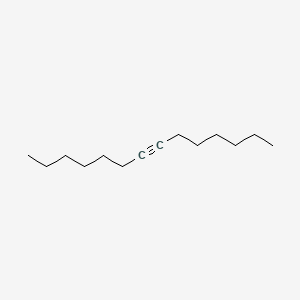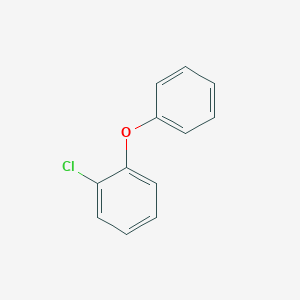
2-Chlorodiphenyl ether
Overview
Description
2-Chlorodiphenyl ether is an organic compound with the chemical formula C12H9ClO. It is a colorless or yellowish crystal with a melting point of about 75-78 degrees Celsius and a boiling point of approximately 311-314 degrees Celsius . This compound is soluble in most organic solvents, such as ethanol, ether, and dimethyl ether . It is used in various applications, including as an organic photosensitizer for the preparation of photosensitive materials, in the synthesis of dyes and dye intermediates, and in the production of glyphosate .
Mechanism of Action
Target of Action
It’s known that diphenyl ethers, a class of compounds to which 2-chlorodiphenyl ether belongs, often target enzymes involved in key biological processes .
Mode of Action
The mode of action of this compound involves interactions with its targets, leading to changes in their function. For instance, diphenyl ethers are known to cleave the C–O bond when exposed to strong acids . This cleavage can occur via different mechanisms, including S N 2, S N 1, or E1, depending on the type of acid used and the substituents attached to the ether .
Biochemical Pathways
It’s known that diphenyl ethers can affect the structure and function of cell membranes . They can form non-lamellar inverted hexagonal structures in model membranes, suggesting a role in facilitating membrane fusion processes .
Pharmacokinetics
It’s known that the compound is a slightly yellow solid with a melting point of 39-40 °c and a boiling point of 152-153 °c . It can dissolve in most organic solvents, such as ethanol, ether, and dimethyl ether , which may influence its bioavailability.
Result of Action
Given its potential to interact with key enzymes and affect cell membrane structure, it could potentially alter cellular functions and processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound must be handled under well-ventilated conditions due to the production of hydrogen chloride off-gas during its synthesis . Furthermore, it should be stored in a cool, dry place, away from heat and fire .
Biochemical Analysis
Biochemical Properties
It is known that diphenyl ethers, a family to which 2-Chlorodiphenyl ether belongs, have been shown to interact with various enzymes and proteins . For instance, some diphenyl ethers have been found to exhibit antibacterial properties, suggesting they may interact with bacterial enzymes or proteins . Specific interactions of this compound with enzymes, proteins, or other biomolecules have not been reported in the literature.
Metabolic Pathways
It is known that diphenyl ethers can be oxidized by certain strains of white-rot fungi
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorodiphenyl ether can be synthesized through the reaction of phenol with chlorobenzene in the presence of a copper catalyst and an aprotic solvent at temperatures ranging from 120°C to 220°C .
Industrial Production Methods: In industrial settings, this compound is produced by heating a mixture of sulfuric acid and phenol in dichloromethane, followed by the addition of hydrogen chloride gas . This reaction must be carried out under well-ventilated conditions due to the production of hydrogen chloride off-gas .
Chemical Reactions Analysis
Types of Reactions: 2-Chlorodiphenyl ether undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding phenols.
Reduction Reactions: It can be reduced to form diphenyl ether.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed:
Substitution Reactions: Phenol derivatives.
Oxidation Reactions: Chlorophenols.
Reduction Reactions: Diphenyl ether.
Scientific Research Applications
2-Chlorodiphenyl ether has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme inhibition and as a model compound for studying the behavior of chlorinated aromatic compounds in biological systems.
Comparison with Similar Compounds
Diphenyl Ether: Similar in structure but lacks the chlorine atom.
4-Chlorodiphenyl Ether: Similar but with the chlorine atom in a different position on the aromatic ring.
2,4-Dichlorodiphenyl Ether: Contains two chlorine atoms on the aromatic ring.
Uniqueness: 2-Chlorodiphenyl ether is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the chlorine atom at the 2-position enhances its reactivity in substitution and oxidation reactions compared to diphenyl ether .
Properties
IUPAC Name |
1-chloro-2-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBRZLMGGXHHMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181397 | |
| Record name | 2-Chlorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2689-07-8 | |
| Record name | 2-Chlorodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002689078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorodiphenyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39654 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chlorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4PN8T6MU1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

